

Application Notes and Protocols for SK-575 in DNA Damage Repair Studies

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Compound of Interest

Compound Name: SK-575

Cat. No.: B15544569

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Introduction

SK-575 is a highly potent and specific proteolysis-targeting chimera (PROTAC) that selectively degrades Poly(ADP-ribose) polymerase 1 (PARP1).[1] As a key enzyme in the DNA damage response (DDR), PARP1 plays a crucial role in the repair of single-strand DNA breaks. The degradation of PARP1 by **SK-575** offers a novel therapeutic strategy for cancers, particularly those with deficiencies in other DNA repair pathways, such as BRCA1/2 mutations.[1] This document provides detailed application notes and protocols for utilizing **SK-575** to study DNA damage repair pathways.

Data Presentation

Table 1: In Vitro Activity of SK-575

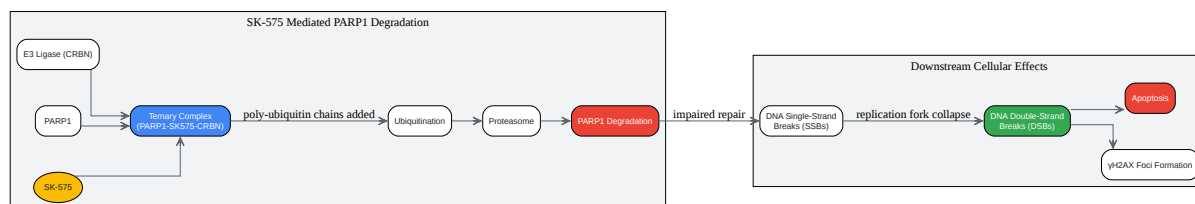
Parameter	Cell Line	Value	Reference
PARP1 Inhibition (IC50)	-	2.30 nM	[1]
PARP1 Degradation (DC50)	MDA-MB-436	1.26 nM	
Capan-1	6.72 nM		
SW620	0.509 nM		
Cell Growth Inhibition (IC50)	MDA-MB-436 (BRCA1 mutant)	19 ± 6 nM	
Capan-1 (BRCA2 mutant)	56 ± 12 nM		

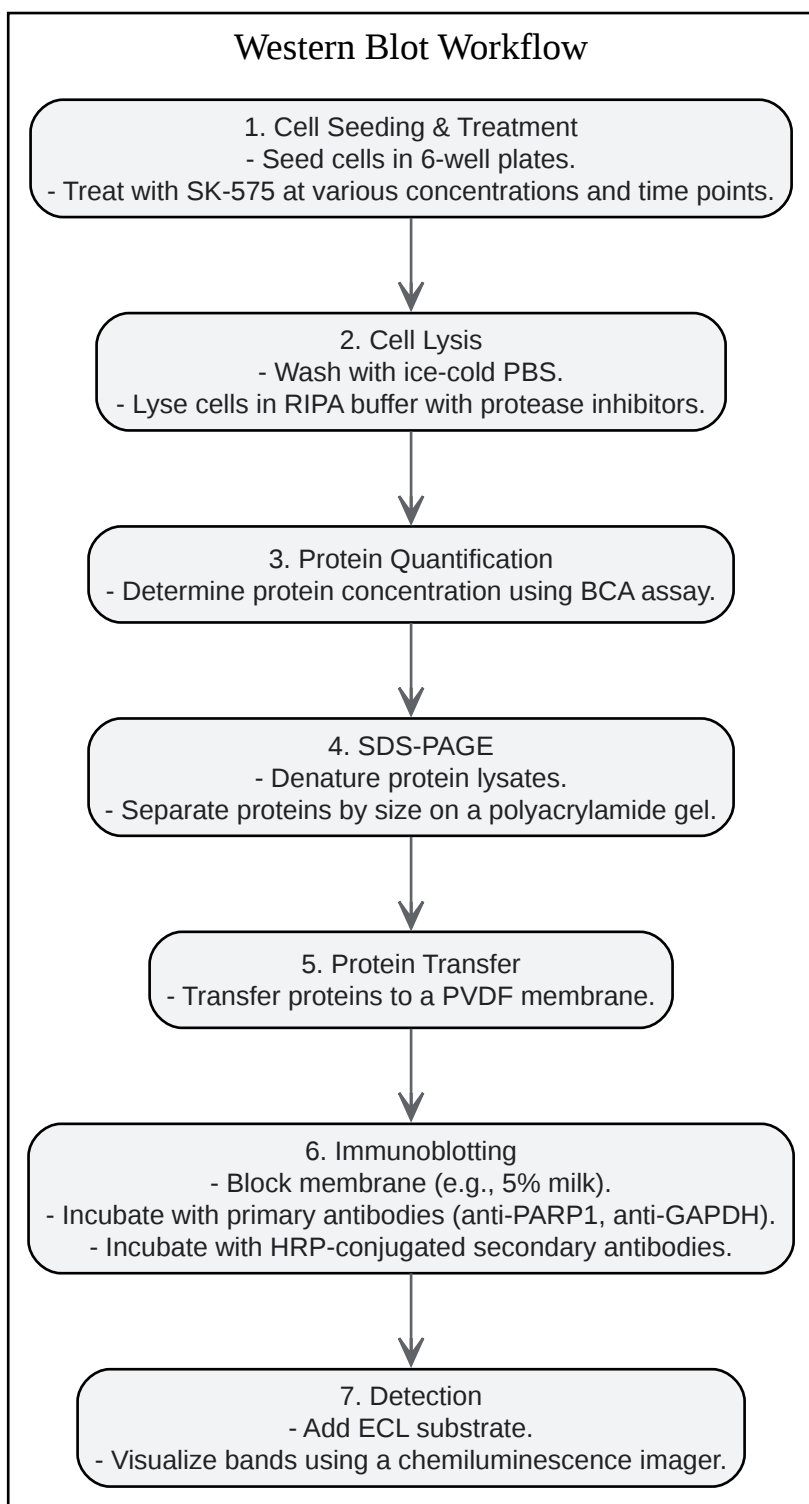
Table 2: In Vivo Activity of SK-575

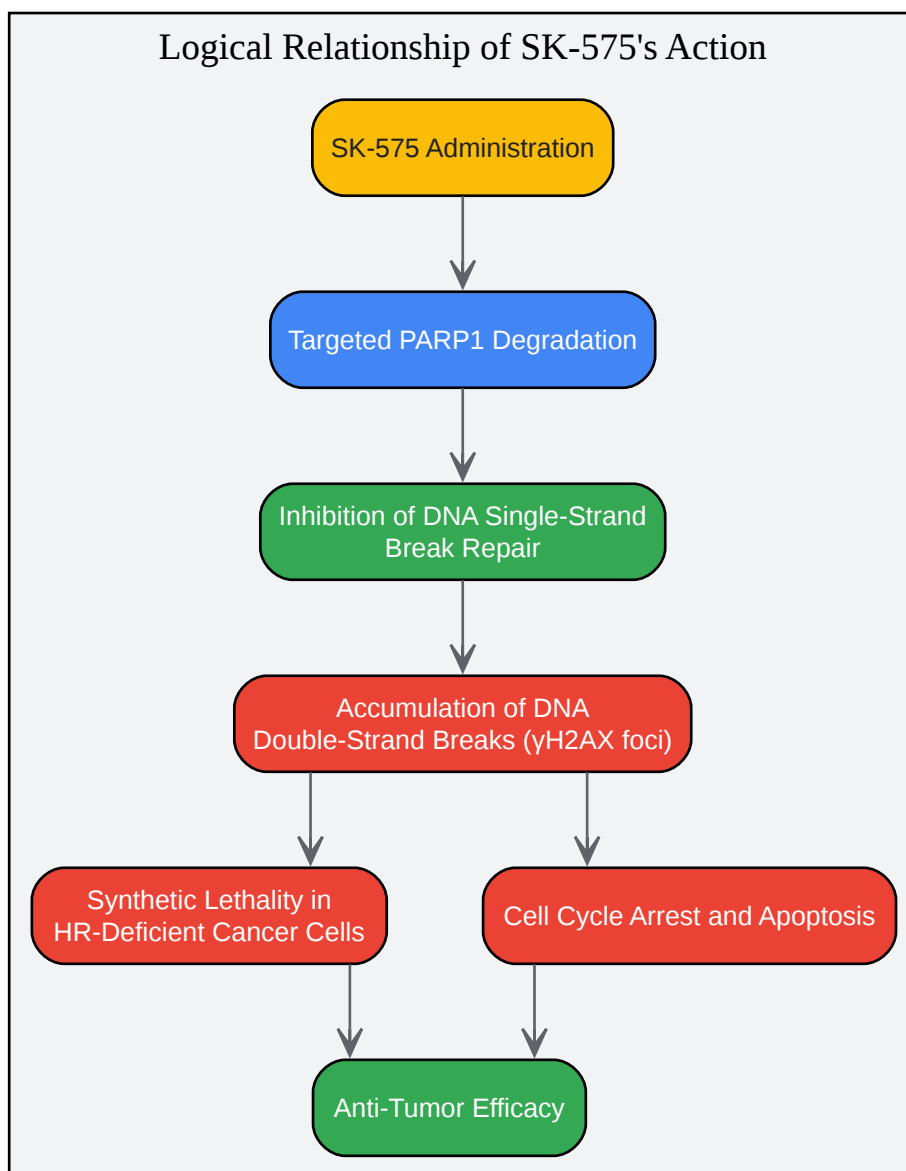
Animal Model	Treatment	Outcome	Reference
SW620 Xenograft	25 mg/kg, single IP dose	Effective PARP1 degradation persisting for >24 h	
Capan-1 Xenograft	25 and 50 mg/kg, IP daily for 5 days	Significant tumor growth inhibition	

Signaling Pathways and Mechanisms

SK-575 is a heterobifunctional molecule that consists of a ligand that binds to PARP1, a linker, and a ligand for an E3 ubiquitin ligase, cereblon (CRBN). By simultaneously binding to PARP1 and CRBN, **SK-575** brings the E3 ligase in close proximity to PARP1, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation of PARP1 disrupts the repair of DNA single-strand breaks, which can then lead to the formation of more cytotoxic double-strand breaks, particularly in cancer cells with homologous recombination deficiency (e.g., BRCA1/2 mutations). The accumulation of DNA damage, marked by the formation of γH2AX foci, ultimately triggers cell death.







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References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- To cite this document: BenchChem. [Application Notes and Protocols for SK-575 in DNA Damage Repair Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544569#sk-575-for-studying-dna-damage-repair-pathways]

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